molecular formula C4H5ClO2 B14735610 2-Oxetanone, 4-(chloromethyl)- CAS No. 6737-16-2

2-Oxetanone, 4-(chloromethyl)-

Cat. No.: B14735610
CAS No.: 6737-16-2
M. Wt: 120.53 g/mol
InChI Key: JQYKEHCFSSGQTL-UHFFFAOYSA-N
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Description

2-Oxetanone, 4-(chloromethyl)- is a heterocyclic organic compound with a four-membered ring structure It contains three carbon atoms and one oxygen atom, with a chloromethyl group attached to the fourth carbon

Properties

CAS No.

6737-16-2

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

4-(chloromethyl)oxetan-2-one

InChI

InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2

InChI Key

JQYKEHCFSSGQTL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC1=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One well-known method for preparing oxetane derivatives, including 2-Oxetanone, 4-(chloromethyl)-, involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane with a moderate yield, as it can produce various by-products such as water, potassium chloride, and potassium acetate . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of carbonyl compounds and alkenes under UV light .

Industrial Production Methods

Industrial production of 2-Oxetanone, 4-(chloromethyl)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes basic hydrolysis in the presence of reagents like NaOH, leading to ring-opening of the oxetanone structure. This reaction produces chloro hydroxybutyric acid (compound 5 in Scheme 2 of ), which can further cyclize to form hydroxybutyrolactone (6) or undergo elimination to yield furanone (7) . Key side products include hydroxycrotonic acid (8) and crotonobetaine (10), which compete as end products .

Substitution Reactions

The chloromethyl group participates in nucleophilic substitution reactions. For example, when reacted with trimethylamine (TMA), the compound undergoes substitution, though competing pathways may form lactone intermediates or other byproducts . The reactivity of the chloromethyl group allows for functionalization with nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions

While direct oxidation/reduction data for this compound is limited, analogous oxetanes undergo:

  • Oxidation with agents like potassium permanganate (KMnO₄), potentially forming carboxylic acids or ketones.

  • Reduction using agents like lithium aluminum hydride (LiAlH₄), which could simplify the structure by removing halogen substituents .

Reaction Comparison Table

Reaction Type Key Reagents Major Products References
Hydrolysis NaOHChloro hydroxybutyric acid, lactones, furanone
Substitution TMA, nucleophiles (e.g., amines)Functionalized derivatives (e.g., betaine)
Oxidation KMnO₄, CrO₃Carboxylic acids, ketones
Reduction LiAlH₄, NaBH₄Simplified halogen-free derivatives

Research Findings

  • Reaction Pathway Complexity : Basic hydrolysis of 4-(chloromethyl)-2-oxetanone involves competing pathways, with lactones (e.g., hydroxybutyrolactone) and furanones as transient intermediates. Side products like hydroxycrotonic acid arise from alternative elimination mechanisms .

  • Industrial Implications : The synthesis of carnitine from β-lactones highlights the compound’s utility in multi-step processes, though side reactions necessitate purification steps .

  • Functional Group Reactivity : The chloromethyl group’s electrophilicity enables nucleophilic substitution, while the oxetanone ring’s stability influences reaction outcomes under basic conditions .

Scientific Research Applications

2-Oxetanone, 4-(chloromethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxetanone, 4-(chloromethyl)- involves its ability to undergo various chemical reactions, particularly those involving the oxetane ring and the chloromethyl group. The compound can interact with different molecular targets, depending on the specific reaction and conditions. For example, in medicinal chemistry, the oxetane ring can enhance the stability and bioavailability of drug molecules by influencing their physicochemical properties .

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